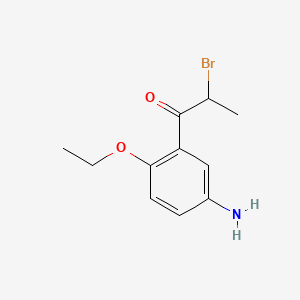

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one

Description

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a 5-amino-2-ethoxyphenyl substituent. This compound is structurally characterized by:

- A bromoalkyl ketone group (2-bromopropan-1-one), which serves as a reactive site for nucleophilic substitutions.

- A 5-amino-2-ethoxyphenyl moiety, combining electron-donating (amino and ethoxy) groups that modulate electronic and steric properties.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(5-amino-2-ethoxyphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C11H14BrNO2/c1-3-15-10-5-4-8(13)6-9(10)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

WMYKWBALJVTFFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(=O)C(C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-ethoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is summarized below:

Key Observations:

- Electronic Effects: The amino and ethoxy groups in the target compound likely increase electron density at the aromatic ring, contrasting with the electron-withdrawing benzodioxole group in . This difference may influence reactivity in electrophilic substitutions.

Physicochemical Properties

| Property | This compound | 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one | 1-(Azetidin-1-yl)-2-bromopropan-1-one |

|---|---|---|---|

| Molecular Weight | 286.14 g/mol | 257.08 g/mol | 192.06 g/mol |

| Polarity | High (due to -NH₂ and -OEt) | Moderate (benzodioxole O-atoms) | Low (cyclic amine) |

| Reactivity | Activated for nucleophilic substitution | Moderate reactivity | Sterically hindered |

Biological Activity

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromopropanone moiety attached to an ethoxy-substituted phenyl ring with an amino group, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its effects on different biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| A549 (Lung) | 12.7 | G2/M phase arrest |

| HeLa (Cervical) | 18.4 | Caspase activation |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Apoptotic Pathways : The presence of the amino group enhances its ability to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Case Studies

Several case studies have documented the effects of this compound in animal models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Infection Model : In a murine model infected with Staphylococcus aureus, treatment with the compound led to improved survival rates and reduced bacterial load in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.